N-(3-fluorophenyl)-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-30-20-7-5-16(6-8-20)13-22-26-27-23(31-22)17-9-11-28(12-10-17)15-21(29)25-19-4-2-3-18(24)14-19/h2-8,14,17H,9-13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRKRPFPSHKFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on existing literature.
Structural Overview
The compound features a complex structure comprising:
- A 3-fluorophenyl group.
- A piperidinyl moiety linked to a thiadiazole ring.
- An acetamide functional group.
This unique combination may contribute to its biological efficacy.
Anticancer Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiadiazole ring in this compound suggests potential anticancer activity. Research indicates that thiadiazole compounds can inhibit the proliferation of various cancer cell lines.
| Compound | Cancer Type | Effect |
|---|---|---|
| Thiadiazole Derivative | Non-small cell lung cancer | Decreased cell viability |
| Thiadiazole Derivative | Human leukemia | Inhibited growth |
| Thiadiazole Derivative | Colon cancer | Reduced proliferation |
Studies have shown that certain thiadiazole derivatives can decrease the viability of human colon cancer (HT-29), lung carcinoma (A549), and neuroblastoma (SK-N-AS) cells without affecting normal cells like rat astrocytes and neurons .
Antimicrobial Activity
The structural characteristics of this compound may also confer antimicrobial properties. Compounds containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial activities against various pathogens.
| Thiadiazole Derivative | Microbial Strain | Inhibition Activity |
|---|---|---|
| Compound A | E. coli | Moderate inhibition |
| Compound B | S. aureus | High inhibition |
Research has demonstrated that modifications on the thiadiazole ring can enhance antimicrobial potency against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives is another area of interest. Studies suggest that these compounds can modulate inflammatory pathways and reduce cytokine production.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many thiadiazole derivatives inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction: The compound may interact with specific receptors (e.g., EP receptors) to exert its effects on inflammation and cancer progression .
- Induction of Apoptosis: Some studies indicate that thiadiazoles can trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have evaluated the efficacy of thiadiazole derivatives in clinical settings:
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a fluorophenyl group, a piperidine moiety, and a thiadiazole ring. Its molecular formula is , and it exhibits specific physical properties that make it suitable for biological testing. The detailed molecular structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 400.4 g/mol
Anti-inflammatory Activity
Recent studies have suggested that compounds similar to N-(3-fluorophenyl)-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide exhibit anti-inflammatory properties. Molecular docking studies indicate that such compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
The compound's structure allows for interaction with various biological targets, making it a candidate for anticancer drug development. In vitro studies have shown that derivatives with similar scaffolds can inhibit the growth of cancer cell lines, indicating that this compound may also possess anticancer activity .
Antimicrobial Activity
Compounds containing thiadiazole rings have been reported to exhibit antimicrobial properties. The presence of the fluorophenyl and methoxybenzyl groups may enhance this activity by improving lipophilicity and membrane penetration .
Case Study 1: Thiadiazole Derivatives as Anti-inflammatory Agents
A study focusing on related thiadiazole derivatives demonstrated significant anti-inflammatory effects when tested against various models of inflammation. The compounds were evaluated for their ability to inhibit 5-lipoxygenase, resulting in reduced production of leukotrienes, which are mediators of inflammation .
Case Study 2: Anticancer Activity Assessment
In another research effort, derivatives similar to this compound were synthesized and tested against several cancer cell lines. Results indicated varying degrees of cytotoxicity with some compounds exhibiting IC50 values in the low micromolar range . This highlights the potential for further development into effective anticancer therapies.
Comparison with Similar Compounds
Thiadiazole Derivatives with Piperidine/Piperazine Moieties
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide ()
- Key Differences : Replaces piperidine with piperazine and introduces an ethyl group on the thiadiazole. The 2-fluorophenyl group (vs. 3-fluorophenyl) alters steric interactions.
- Implications : Piperazine’s higher basicity may enhance solubility but reduce CNS penetration compared to piperidine. The ethyl group could decrease metabolic stability .
Thiadiazole-Based Agrochemicals
Cytotoxic Thiadiazole-Acetamide Derivatives
Fluorobenzyl-Substituted Acetamides ()**
- Examples : N-(4-fluorobenzyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide.
- Key Differences : Fluorine at the 4-position of benzyl (vs. 3-fluorophenyl) and benzimidazole heterocycles.
Pharmacological and Toxicological Insights
- Carcinogenicity Trends (): Nitrofuran-containing thiadiazoles (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide) exhibit high carcinogenicity due to reactive nitro groups. In contrast, the target compound’s methoxy and fluorine substituents likely reduce such risks .
- Cytotoxicity () : Thiadiazole-acetamide hybrids demonstrate potent anticancer activity, suggesting the target compound’s piperidine and 3-fluorophenyl groups could optimize tumor selectivity .
Comparative Data Table
Q & A
Q. What are the common synthetic routes for preparing N-(3-fluorophenyl)-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide, and how are intermediates characterized?
The synthesis typically involves three key steps:
- Thiadiazole ring formation : Reacting a carboxylic acid derivative (e.g., 4-methoxybenzyl-substituted) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to yield the 1,3,4-thiadiazole core .
- Piperidine functionalization : Coupling the thiadiazole moiety to piperidine via nucleophilic substitution or amide bond formation. For example, 4-(5-substituted-thiadiazol-2-yl)piperidine intermediates are synthesized using POCl₃ as a cyclizing agent .
- Acetamide conjugation : Reacting the piperidine-thiadiazole intermediate with 3-fluorophenylacetic acid derivatives using coupling agents like DCC or HOBt .
Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., piperidine proton signals at δ 3.2–4.1 ppm), FT-IR (amide C=O stretch ~1650 cm⁻¹), and HPLC-MS for purity (>95%) .
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- X-ray crystallography : Resolves the 3D conformation of the thiadiazole-piperidine-acetamide scaffold (e.g., bond angles and dihedral angles between the 4-methoxybenzyl and fluorophenyl groups) .
- NMR spectroscopy : Key signals include the methoxy group (singlet at δ ~3.8 ppm), piperidine protons (multiplet at δ 1.5–2.8 ppm), and fluorophenyl aromatic protons (doublets at δ 6.8–7.3 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~484) confirm the molecular formula (C₂₃H₂₄FN₃O₂S) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and reduce byproducts?
- Reaction condition tuning : Use microwave-assisted synthesis to shorten reaction times (e.g., reducing POCl₃-mediated cyclization from 3 hours to 30 minutes) .
- Catalyst selection : Employ Pd/C or Ni catalysts for Suzuki-Miyaura coupling of fluorophenyl groups, enhancing regioselectivity and reducing halogenated byproducts .
- Purification strategies : Gradient elution in flash chromatography (hexane:ethyl acetate 8:2 to 5:5) isolates the target compound with >98% purity .
Data contradiction example : Discrepancies in reported yields (e.g., 35% in traditional reflux vs. 55% in microwave synthesis) highlight the need for solvent polarity optimization (e.g., DMF vs. acetonitrile) .
Q. How do structural modifications (e.g., fluorine or methoxy substitution) impact the compound’s bioactivity?
- Fluorine effects : The 3-fluorophenyl group enhances metabolic stability by resisting oxidative degradation (CYP450 inhibition assays show 20% higher stability vs. non-fluorinated analogs) .
- Methoxy substitution : The 4-methoxybenzyl group increases lipophilicity (logP ~3.2 vs. ~2.5 for unsubstituted benzyl), improving membrane permeability in Caco-2 cell assays .
- Thiadiazole-piperidine linkage : The rigid thiadiazole core improves target binding affinity (e.g., IC₅₀ = 12 nM for kinase inhibition vs. 45 nM for oxadiazole analogs) .
Validation : Compare activity in SAR studies using analogs with halogen/methoxy replacements. Use molecular docking (e.g., AutoDock Vina) to predict binding to target proteins .
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Case study : If docking predicts high affinity for EGFR but in vitro assays show weak inhibition:
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd).
- Structural analysis : Use cryo-EM or XRD to check if the compound induces conformational changes in the target .
- Solubility correction : Adjust DMSO concentration (<0.1% in assays) to avoid false negatives due to aggregation .
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Process analytical technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real-time .
- Quality control : Use UPLC-MS (e.g., ACQUITY BEH C18 column) for batch-to-batch consistency.
- Green chemistry : Replace POCl₃ with safer cyclizing agents (e.g., PPh₃/I₂) to reduce hazardous waste .
Q. How should researchers design assays to evaluate the compound’s pharmacokinetic and toxicity profiles?
- ADME assays :
- Toxicity screening :
- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM preferred).
- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ >50 μM indicates low toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
